1-Butylnaphthalene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

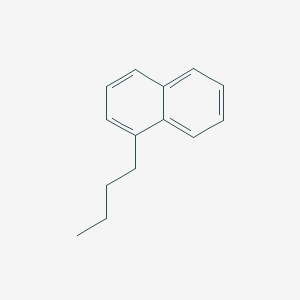

Structure

3D Structure

Properties

IUPAC Name |

1-butylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16/c1-2-3-7-12-9-6-10-13-8-4-5-11-14(12)13/h4-6,8-11H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGSMJLDEFDWNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075019 | |

| Record name | Butylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-89-5, 1634-09-9, 31711-50-9 | |

| Record name | 1-n-Pentylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001634099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031711509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-butylnaphtalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Butylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butylnaphthalene is an alkylated polycyclic aromatic hydrocarbon (PAH) that serves as a significant subject of study in various scientific disciplines, including environmental science, toxicology, and medicinal chemistry. Its chemical structure, characterized by a naphthalene core appended with a butyl group, imparts specific physicochemical properties that influence its environmental fate, biological interactions, and potential as a scaffold in drug design. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, physical properties, synthesis, and its relevance in biological systems, particularly in the context of drug development.

Chemical Identity and Properties

This compound is identified by the CAS Number 1634-09-9 and its IUPAC name is This compound .[1][2][3] It is also known by other names such as α-Butylnaphthalene and 1-Naphthyl-1-butane.[2][3]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources. This data is crucial for understanding its behavior in both experimental and biological settings.

| Property | Value | Source(s) |

| CAS Number | 1634-09-9 | [1][2][3] |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₁₄H₁₆ | [1][2] |

| Molecular Weight | 184.28 g/mol | [4][5] |

| Physical State | Liquid | [5] |

| Appearance | Yellow to colorless oil | [5] |

| Density | 0.973 g/cm³ | [1][5] |

| Boiling Point | 291.4 °C at 760 mmHg | [1] |

| Melting Point | -20 °C | [6] |

| Flash Point | 131.4 °C | [1] |

| Refractive Index | 1.578 | [1] |

| Vapor Pressure | 0.00341 mmHg at 25°C | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Friedel-Crafts alkylation of naphthalene. This electrophilic aromatic substitution reaction involves the reaction of naphthalene with an alkylating agent, such as an alkene or an alkyl halide, in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Alkylation of Naphthalene with n-Butene

This protocol describes the synthesis of multi-butylnaphthalenes, which includes this compound, using n-butene as the alkylating agent and trifluoromethanesulfonic acid as the catalyst.[7]

Materials:

-

Naphthalene

-

n-Butene

-

Trifluoromethanesulfonic acid (TfOH)

-

Saturated Sodium Carbonate (Na₂CO₃) solution

-

Solvent (e.g., a suitable hydrocarbon)

Procedure:

-

In a suitable reactor, dissolve naphthalene in the chosen solvent.

-

Introduce the trifluoromethanesulfonic acid catalyst to the mixture. A catalyst dosage of 3.2 wt% is optimal for high conversion.[7]

-

Heat the mixture to the reaction temperature of 60 °C.[7]

-

Introduce a continuous flow of n-butene gas into the reactor at a flow rate of 20 mL/min for a duration of 40 minutes.[7]

-

After the reaction is complete, cool the reactor to room temperature.

-

Wash the resulting mixture with a saturated sodium carbonate solution to neutralize and remove the acid catalyst.

-

The organic layer is then subjected to vacuum distillation to remove the solvent and any unreacted naphthalene, yielding the multi-butylnaphthalene product.

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Biological Relevance and Drug Development

While this compound itself is not a therapeutic agent, the naphthalene scaffold is a common motif in medicinal chemistry. Naphthalene derivatives have been investigated for a wide range of biological activities. The lipophilic nature of the butylnaphthalene core makes it a candidate for interacting with biological membranes and hydrophobic pockets of proteins.

Metabolic Pathways

Understanding the metabolic fate of this compound is crucial for assessing its toxicological profile and for the rational design of naphthalene-based drugs with improved metabolic stability. A key metabolic pathway for this compound involves bacterial biotransformation, as observed in soil bacteria like Sphingobium barthaii.[8] This process involves a series of enzymatic reactions that break down the compound.

The biotransformation of this compound by Sphingobium barthaii proceeds through several key steps, including:

-

Aromatic Ring-Opening: The stable naphthalene ring system is cleaved, a critical step in its degradation.

-

Alkyl Chain-Shortening: The butyl group is shortened through oxidative processes.

-

Formation of Alkylated Phenols and α,β-Unsaturated Aldehydes: These intermediates are key catabolites in the degradation pathway.[8]

Biotransformation Pathway of this compound:

Caption: Metabolic pathway of this compound.

Conclusion

This compound, with its well-defined chemical and physical properties, serves as a valuable model compound for studying the environmental behavior and biological interactions of alkylated PAHs. The straightforward synthesis via Friedel-Crafts alkylation allows for its accessibility in research settings. For drug development professionals, understanding the metabolic pathways of such naphthalene derivatives is paramount for designing new chemical entities with desirable pharmacokinetic and toxicological profiles. The insights gained from the biotransformation of this compound can inform the development of more robust and safer naphthalene-based therapeutic agents.

References

- 1. 1-n-Butylnaphthalene | 1634-09-9 [chemnet.com]

- 2. Naphthalene, 1-butyl- [webbook.nist.gov]

- 3. Naphthalene, 1-butyl- [webbook.nist.gov]

- 4. This compound | C14H16 | CID 15414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. This compound [stenutz.eu]

- 7. Synthesis of Multi-butylnaphthalene Base Oils Catalyzed by Trifluoromethanesulfonic Acid and Its Lubricating Properties [mdpi.com]

- 8. Assessment of bacterial biotransformation of alkylnaphthalene lubricating base oil component this compound by LC/ESI-MS(/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 1-Butylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical and chemical properties of 1-butylnaphthalene. The information is curated for professionals in research, scientific, and drug development fields, offering a detailed overview of the compound's characteristics, supported by experimental data and methodologies.

Core Physical and Chemical Properties

This compound is an alkylated aromatic hydrocarbon with the chemical formula C₁₄H₁₆. It presents as a liquid at room temperature and possesses properties that are of interest in various chemical and industrial applications.

Identification and Nomenclature

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | α-Butylnaphthalene, 1-Naphthyl-1-butane, 1-n-Butylnaphthalene |

| CAS Number | 1634-09-9 |

| Molecular Formula | C₁₄H₁₆ |

| Molecular Weight | 184.28 g/mol [1] |

| InChI Key | URGSMJLDEFDWNX-UHFFFAOYSA-N[2] |

| SMILES | CCCCC1=CC=CC2=CC=CC=C21 |

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, application, and in the design of processes where it is used.

| Property | Value | Conditions |

| Physical State | Liquid | Room Temperature |

| Melting Point | -20 °C | |

| Boiling Point | 289 °C | At 760 mmHg |

| Density | 0.966 g/cm³ | At 20 °C |

| Refractive Index | 1.583 | At 20 °C |

| Surface Tension | 35.67 dyn/cm | |

| Dipole Moment | 0.69 D |

Experimental Protocols

Detailed methodologies are essential for the accurate determination of physical and chemical properties. The following sections outline the standard experimental protocols for key properties of this compound.

Determination of Density by Bingham Pycnometer (ASTM D1217)

The density of this compound can be accurately determined using a Bingham pycnometer, following a procedure based on the ASTM D1217 standard.[3][4][5][6][7]

Methodology:

-

Cleaning and Calibration: The pycnometer is thoroughly cleaned with a suitable solvent (e.g., acetone) and dried. It is then calibrated by filling with distilled water of a known temperature and weighing to determine the exact volume.

-

Sample Preparation: The this compound sample is brought to the desired temperature (e.g., 20 °C) in a constant-temperature bath.

-

Measurement: The pycnometer is filled with the temperature-equilibrated this compound sample, ensuring no air bubbles are trapped. The filled pycnometer is then weighed.

-

Calculation: The density is calculated by dividing the mass of the this compound sample by the calibrated volume of the pycnometer.

Determination of Refractive Index (ASTM D1218)

The refractive index of this compound, a measure of how light propagates through it, is determined using a refractometer according to ASTM D1218.[8][9][10][11][12]

Methodology:

-

Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index at a specific temperature.

-

Sample Application: A few drops of the this compound sample are placed on the prism of the refractometer.

-

Temperature Control: The temperature of the prism is maintained at a constant, specified value (e.g., 20 °C) using a circulating water bath.

-

Reading: The refractive index is read from the instrument's scale or digital display.

Chemical Properties and Reactivity

Synthesis of this compound via Friedel-Crafts Alkylation

A common method for the synthesis of this compound is the Friedel-Crafts alkylation of naphthalene with an alkylating agent such as 1-butanol or a butyl halide in the presence of a Lewis acid catalyst.[13][14]

Reaction Scheme:

Caption: Synthesis of this compound via Friedel-Crafts Alkylation.

Experimental Protocol:

-

Reactant Charging: Naphthalene is dissolved in a suitable solvent (e.g., carbon disulfide) in a reaction flask equipped with a stirrer and a reflux condenser.

-

Catalyst Addition: A Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), is slowly added to the mixture while cooling.

-

Alkylation: 1-Butanol is added dropwise to the reaction mixture. The mixture is then refluxed for several hours.

-

Work-up: The reaction mixture is cooled and then poured into a mixture of ice and hydrochloric acid to decompose the catalyst.

-

Purification: The organic layer is separated, washed with water and a bicarbonate solution, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed by distillation. The crude product is then purified by vacuum distillation.

Oxidation of this compound

Alkylnaphthalenes, including this compound, can undergo oxidation to form various oxygenated products. The oxidation can be initiated by oxidizing agents or through photooxidation.[15][16][17] The products can include naphthoquinones and other derivatives.

Reaction Pathway:

Caption: General Oxidation Pathway of this compound.

Spectroscopic Analysis

Spectroscopic techniques are vital for the structural elucidation and purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the components of a mixture. For this compound, it can be used for purity analysis and to identify any isomers or impurities.[18][19][20][21][22][23][24][25]

Experimental Workflow:

Caption: Workflow for GC-MS Analysis.

Experimental Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane).

-

Injection: A small volume (e.g., 1 µL) of the sample is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on boiling point and polarity.

-

Detection: The separated components are ionized and fragmented in the mass spectrometer, and the resulting ions are separated by their mass-to-charge ratio to produce a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to confirm the structure of this compound.[26][27][28]

Experimental Workflow:

Caption: Workflow for NMR Spectroscopy.

Experimental Protocol:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Analysis: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded.

-

Data Processing: The FID is subjected to a Fourier transform to obtain the NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[29][30][31][32][33]

Experimental Workflow:

Caption: Workflow for FTIR Spectroscopy.

Experimental Protocol:

-

Background Spectrum: A background spectrum of the empty sample holder (e.g., salt plates or ATR crystal) is recorded.

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop between two salt plates (e.g., NaCl or KBr) or by placing a drop directly onto an Attenuated Total Reflectance (ATR) crystal.

-

Sample Spectrum: The sample is placed in the spectrometer, and the infrared spectrum is recorded.

-

Data Analysis: The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum. The characteristic absorption bands corresponding to the aromatic ring and alkyl chain vibrations are then identified.

References

- 1. This compound | C14H16 | CID 15414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Naphthalene, 1-butyl- [webbook.nist.gov]

- 3. store.astm.org [store.astm.org]

- 4. store.astm.org [store.astm.org]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. petrolube.com [petrolube.com]

- 7. scribd.com [scribd.com]

- 8. store.astm.org [store.astm.org]

- 9. store.astm.org [store.astm.org]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. sciencemadness.org [sciencemadness.org]

- 12. matestlabs.com [matestlabs.com]

- 13. beyondbenign.org [beyondbenign.org]

- 14. WO1991015443A1 - Naphthalene alkylation process - Google Patents [patents.google.com]

- 15. Oxidation 1-Methyl Naphthalene based on the synergy of Environmentally Persistent Free Radicals (EPFRs) and PAHs in Particulate Matter (PM) surface - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. store.astm.org [store.astm.org]

- 19. standards.iteh.ai [standards.iteh.ai]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. tandfonline.com [tandfonline.com]

- 22. mdpi.com [mdpi.com]

- 23. brieflands.com [brieflands.com]

- 24. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. d.altajhiz.com [d.altajhiz.com]

- 26. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 27. cif.iastate.edu [cif.iastate.edu]

- 28. benchchem.com [benchchem.com]

- 29. drawellanalytical.com [drawellanalytical.com]

- 30. drawellanalytical.com [drawellanalytical.com]

- 31. jascoinc.com [jascoinc.com]

- 32. agilent.com [agilent.com]

- 33. documents.thermofisher.com [documents.thermofisher.com]

Spectroscopic Profile of 1-Butylnaphthalene: A Technical Guide

Introduction

1-Butylnaphthalene (C₁₄H₁₆) is an alkylated aromatic hydrocarbon belonging to the naphthalene family. As a substituted naphthalene, its structural elucidation and characterization are crucial in various fields, including organic synthesis, materials science, and environmental analysis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools for confirming its identity and purity. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, along with detailed experimental protocols for data acquisition.

While direct experimental spectra for this compound are available in select databases, this guide also provides well-established estimations based on the known spectroscopic behavior of naphthalene and alkyl substituents to aid researchers in spectral interpretation.

Spectroscopic Data

The following sections summarize the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals for the aromatic and aliphatic portions of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound will show signals in both the aromatic (downfield) and aliphatic (upfield) regions. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.9 - 8.1 | m | 2H | Aromatic H |

| ~ 7.4 - 7.6 | m | 4H | Aromatic H |

| ~ 7.3 - 7.4 | m | 1H | Aromatic H |

| ~ 3.1 | t | 2H | Naphthyl-CH₂- |

| ~ 1.7 - 1.8 | m | 2H | Naphthyl-CH₂-CH₂- |

| ~ 1.4 - 1.5 | m | 2H | -CH₂-CH₃ |

| ~ 0.9 - 1.0 | t | 3H | -CH₃ |

Note: 'm' denotes a multiplet, and 't' denotes a triplet. The exact chemical shifts and coupling constants can vary based on the solvent and the specific spectrometer frequency.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to the lower natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon atom.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138 | Quaternary Aromatic C |

| ~ 134 | Quaternary Aromatic C |

| ~ 132 | Quaternary Aromatic C |

| ~ 129 | Aromatic CH |

| ~ 127 | Aromatic CH |

| ~ 126 | Aromatic CH |

| ~ 125 | Aromatic CH |

| ~ 124 | Aromatic CH |

| ~ 34 | Naphthyl-CH₂- |

| ~ 32 | Naphthyl-CH₂-CH₂- |

| ~ 23 | -CH₂-CH₃ |

| ~ 14 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule, providing information about the functional groups present. The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium |

| 2960 - 2850 | C-H Stretch | Aliphatic (Butyl) | Strong |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium |

| 1465 - 1375 | C-H Bend | Aliphatic (Butyl) | Medium |

| 800 - 700 | C-H Out-of-plane Bend | Substituted Aromatic | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems like the naphthalene ring. The absorption maxima (λmax) are reported in nanometers (nm). The spectrum of this compound is expected to be very similar to that of naphthalene, with the alkyl substitution causing minor shifts in the absorption bands.

Table 4: Expected UV-Vis Absorption Data for this compound in Hexane

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~ 220 | ~ 100,000 | π → π |

| ~ 275 | ~ 6,000 | π → π |

| ~ 312 | ~ 250 | π → π* |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

The final solution height in the NMR tube should be approximately 4-5 cm.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

For ¹H NMR, acquire the spectrum using a standard pulse-acquire sequence. Typically, 8 to 16 scans are sufficient.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) will be required to achieve a good signal-to-noise ratio.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

IR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid Film) :

-

Place a drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first, spreading the liquid into a thin film between the plates.

-

Ensure there are no air bubbles in the film.

-

-

Instrument Setup and Data Acquisition :

-

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer to subtract any atmospheric H₂O and CO₂ signals.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing :

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the wavenumbers of the significant absorption peaks.

-

UV-Vis Spectroscopy Protocol

-

Sample Preparation :

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., hexane or ethanol). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

-

Prepare a blank solution containing only the solvent.

-

-

Instrument Setup and Data Acquisition :

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes for stable readings.

-

Fill a quartz cuvette with the blank solvent and place it in the reference beam path (for a double-beam instrument) or the sample path to record a baseline.

-

Record the baseline over the desired wavelength range (e.g., 200-400 nm).

-

Rinse the sample cuvette with the sample solution, then fill it and place it in the sample beam path.

-

Scan the sample solution over the same wavelength range.

-

-

Data Processing :

-

The instrument's software will automatically subtract the baseline from the sample spectrum.

-

Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Navigating the Solution: A Technical Guide to the Solubility of 1-Butylnaphthalene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the solubility of 1-butylnaphthalene, a substituted polycyclic aromatic hydrocarbon, in various organic solvents. Due to a lack of extensive, publicly available quantitative solubility data for this compound, this document focuses on providing a framework for its solubility determination. It includes predicted solubility based on physicochemical principles, detailed experimental protocols for accurate measurement, and a visual representation of the experimental workflow.

Predicted Solubility Profile of this compound

This compound is a non-polar aromatic hydrocarbon. Its solubility is primarily governed by the principle of "like dissolves like," indicating higher solubility in non-polar and weakly polar organic solvents and lower solubility in polar solvents. The butyl group increases its lipophilicity compared to naphthalene.

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. It is crucial to note that these are estimations and require experimental verification for precise quantitative values.

| Solvent Class | Specific Solvents | Predicted Qualitative Solubility | Rationale |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | Similar non-polar, aromatic nature leading to favorable van der Waals interactions. |

| Aliphatic Hydrocarbons | Hexane, Heptane | High | Non-polar nature aligns with the hydrophobic character of this compound. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate to High | Good solvents for many non-polar organic compounds. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Can engage in weak dipole-dipole interactions, but primarily non-polar character dominates. |

| Ketones | Acetone | Low to Moderate | Increased polarity of the solvent leads to less favorable interactions. |

| Alcohols | Ethanol, Methanol | Low | The polar hydroxyl group and hydrogen bonding network of alcohols are not conducive to solvating non-polar this compound. |

| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF) | Low | High polarity and dipole moment result in poor solvation of the non-polar solute. |

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

For precise and reliable quantitative solubility data, the isothermal shake-flask method is considered the "gold standard".[1] This method allows for the determination of the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a constant temperature (e.g., 25 °C).

Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker water bath

-

Centrifuge (optional)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Sealed vials (e.g., screw-cap glass vials with PTFE-lined septa)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid/liquid is essential to ensure that equilibrium saturation is achieved.

-

-

Equilibration:

-

Place the sealed vials in a thermostatically controlled shaker water bath set to the desired temperature.

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time required can vary depending on the solvent and should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of this compound in the solvent remains constant.[1]

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled bath for several hours to allow the undissolved this compound to settle.

-

Alternatively, the vials can be centrifuged to facilitate the separation of the excess solute.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining undissolved solute.

-

Record the mass of the collected filtrate.

-

Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen analytical method (HPLC or GC).

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a series of calibration standards of this compound of known concentrations to create a calibration curve.

-

Calculate the concentration of this compound in the original saturated solution based on the dilution factor.

-

-

Data Expression:

-

Express the solubility in appropriate units, such as:

-

Mole fraction (χ)

-

Mass/mass ( g/100 g solvent)

-

Mass/volume (mg/mL)

-

Molarity (mol/L)

-

-

Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.

Caption: Workflow for the isothermal shake-flask solubility determination method.

Thermodynamic Modeling

Once experimental solubility data is obtained, it can be correlated using various thermodynamic models to predict solubility at different temperatures and to understand the dissolution thermodynamics. Commonly used models for solid-liquid equilibrium include the Wilson model and the Apelblat equation.[2] These models can provide valuable insights into the interactions between this compound and the solvent molecules.

This guide provides a foundational understanding and practical approach for researchers and professionals to determine and analyze the solubility of this compound in organic solvents. The provided experimental protocol and workflow offer a robust starting point for generating the critical data needed for various research and development applications.

References

Toxicological Profile of 1-Butylnaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological information for 1-butylnaphthalene. It is important to note that publicly accessible, in-depth toxicological studies specifically on this compound are scarce. Much of the understanding of the potential hazards of this compound is extrapolated from studies on related alkylated naphthalenes, particularly naphthalene and 1-methylnaphthalene. Therefore, the information presented herein should be interpreted with caution and serves as a guide for further research and risk assessment.

Introduction

This compound is an alkylated derivative of naphthalene, a polycyclic aromatic hydrocarbon (PAH). Alkylated naphthalenes are complex mixtures used in various industrial applications, including as solvents, dielectric fluids, and in the formulation of lubricants and heat transfer fluids.[1] Due to their widespread use, understanding their toxicological profiles is crucial for assessing potential risks to human health and the environment. This technical guide synthesizes the available data on the toxicology of this compound and related compounds, focusing on data presentation, experimental protocols, and mechanistic insights.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for predicting its environmental fate, bioavailability, and toxicokinetics.

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₆ | PubChem[2] |

| Molecular Weight | 184.28 g/mol | PubChem[2] |

| Appearance | Liquid | - |

| Boiling Point | 289 °C | PubChem[2] |

| Melting Point | -13 °C | PubChem[2] |

| Water Solubility | Insoluble | Hanson Chemicals[3] |

| Log Kow (Octanol-Water Partition Coefficient) | ~5.5 (estimated) | PubChem[2] |

Toxicological Data

Acute Toxicity

No specific acute toxicity studies for this compound were identified. For general alkylated naphthalene mixtures, hazard statements indicate they may be harmful if swallowed and cause skin and eye irritation.[3][4]

Subchronic and Chronic Toxicity

Data from studies on 1-methylnaphthalene suggest that the respiratory tract and liver are potential target organs for toxicity following repeated exposure.[5][6] Chronic dietary studies in mice with 1-methylnaphthalene have shown an increased incidence of pulmonary alveolar proteinosis.[7]

Genotoxicity and Carcinogenicity

There are no specific genotoxicity or carcinogenicity studies available for this compound. Studies on the parent compound, naphthalene, have shown mixed results in genotoxicity assays.[8] The National Toxicology Program (NTP) has classified naphthalene as "reasonably anticipated to be a human carcinogen" based on evidence from animal studies.[8] Chronic inhalation of naphthalene has been shown to cause respiratory tract tumors in rodents.[9] Studies on 1-methylnaphthalene suggest a possible weak carcinogenic potential in the lungs of male mice.[7]

Developmental and Reproductive Toxicity

A study on a range of alkyl-substituted naphthalenes in zebrafish embryos indicated that developmental toxicity is dependent on the specific chemical structure.[10] However, this study did not include this compound. Due to the lack of specific data, the potential for developmental and reproductive toxicity of this compound remains uncharacterized.

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available due to the absence of such published studies. For researchers planning to investigate the toxicology of this compound, the following general experimental workflows, based on OECD guidelines and protocols used for related compounds, are recommended.

General Toxicity Testing Workflow

Caption: A generalized workflow for the toxicological assessment of a chemical substance.

Potential Mechanisms of Toxicity

The mechanisms of toxicity for this compound have not been elucidated. However, based on studies of naphthalene and other alkylated naphthalenes, toxicity is often linked to their metabolic activation by cytochrome P450 (CYP) enzymes. This can lead to the formation of reactive metabolites, such as epoxides and quinones, which can induce oxidative stress, bind to cellular macromolecules, and cause cytotoxicity and genotoxicity.[11]

Hypothetical Signaling Pathway for Naphthalene-Induced Toxicity

The following diagram illustrates a hypothetical signaling pathway that could be involved in the toxicity of naphthalene and potentially its alkylated derivatives. It is important to emphasize that this is a generalized pathway and its relevance to this compound requires experimental validation.

Caption: A hypothetical signaling pathway for naphthalene-induced cellular toxicity.

Conclusion and Future Directions

The current body of scientific literature lacks specific and comprehensive toxicological data for this compound. While information on related compounds like naphthalene and 1-methylnaphthalene provides a basis for preliminary hazard identification, it is not a substitute for dedicated studies on this compound.

To adequately characterize the toxicological profile of this compound, future research should focus on:

-

Acute, subchronic, and chronic toxicity studies following relevant routes of exposure (oral, dermal, inhalation) to establish dose-response relationships and identify target organs.

-

A full battery of genotoxicity assays to assess its mutagenic and clastogenic potential.

-

Carcinogenicity bioassays to determine its long-term cancer risk.

-

Developmental and reproductive toxicity studies to evaluate its effects on sensitive populations.

-

Mechanistic studies to elucidate the metabolic pathways and modes of action underlying its potential toxicity.

Such data are essential for conducting a thorough risk assessment and ensuring the safe use of this compound in industrial and commercial applications.

References

- 1. hhpetrochem.com [hhpetrochem.com]

- 2. This compound | C14H16 | CID 15414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hansonchemicals.com [hansonchemicals.com]

- 4. cdn.chemservice.com [cdn.chemservice.com]

- 5. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Chronic toxicity and carcinogenicity studies of 1-methylnaphthalene in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. Chemical structure drives developmental toxicity of alkyl-substituted naphthalenes in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Toxicity and metabolism of methylnaphthalenes: comparison with naphthalene and 1-nitronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate and Degradation of 1-Butylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Butylnaphthalene, an alkylated polycyclic aromatic hydrocarbon (PAH), is a compound of interest due to its presence in lubricating oils and potential for environmental release. Understanding its environmental fate and degradation is crucial for assessing its ecological risk and developing remediation strategies. This technical guide provides a comprehensive overview of the current scientific knowledge on the biodegradation, photodegradation, and hydrolysis of this compound. While specific quantitative degradation data for this compound is limited in the current literature, this guide synthesizes available information on its known degradation pathways, relevant physicochemical properties, and data from closely related compounds to provide a thorough assessment. Detailed experimental protocols for studying its degradation and analytical methods for its detection are also presented.

Physicochemical Properties of this compound

The environmental distribution and fate of this compound are governed by its physicochemical properties. Key parameters are summarized in the table below. Its high octanol-water partition coefficient (XLogP3) suggests a strong tendency to partition into organic matter in soil and sediment and to bioaccumulate in organisms. Its low water solubility and vapor pressure indicate that it will be relatively immobile in the aqueous phase and not readily volatilize into the atmosphere.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆ | PubChem[1] |

| Molecular Weight | 184.28 g/mol | PubChem[1] |

| Appearance | Not specified; likely a liquid or low-melting solid | - |

| Water Solubility | Data not available; expected to be low based on structure and Kow | - |

| Vapor Pressure | Data not available | - |

| Octanol-Water Partition Coefficient (XLogP3) | 5.5 | PubChem[1] |

Biodegradation

Biodegradation is a primary mechanism for the environmental breakdown of this compound. Studies have shown that certain microorganisms are capable of utilizing this compound as a carbon source, leading to its transformation and eventual mineralization.

Biodegradation Pathways

Recent research has elucidated the biotransformation pathways of this compound by the soil bacterium Sphingobium barthaii KK22.[2] The degradation process involves multiple enzymatic reactions, primarily initiated by dioxygenase enzymes that attack the aromatic rings. The key identified pathways include:

-

Aromatic Ring-Opening: The naphthalene ring system is cleaved, leading to the formation of various aliphatic and aromatic carboxylic acids.

-

Alkyl Chain-Shortening: The butyl side chain is progressively shortened through oxidation reactions.

-

Formation of Intermediate Metabolites: A number of intermediate catabolites have been identified, including alkylated phenols and α,β-unsaturated aldehydes.[2]

Quantitative Biodegradation Data

Table 1: Aerobic Biodegradation Half-lives of Naphthalene in Environmental Matrices

| Matrix | Half-life | Conditions | Source |

| Soil | 10.8 - 34.7 days | Laboratory microcosm, various treatments | Agarry & Oghenejoboh, 2015[3] |

| Soil | 17 - 48 days | Estimated for soil compartment | NICNAS, 2020[4] |

| Surface Water | < 1 - 20 days | Unacclimated surface water | NICNAS, 2020[4] |

| Sediment | 2.4 - 4.4 weeks | Laboratory microcosm | Herbes, 1981[5] |

Experimental Protocol: Aerobic Biodegradation in Surface Water (based on OECD 309)

This protocol outlines a simulation test for determining the aerobic mineralization of this compound in surface water.

1. Test System:

-

Use a flow-through system with multiple flasks.

-

Incubate in the dark at a controlled temperature (e.g., 20-25°C).

-

Maintain aerobic conditions by gentle agitation and a continuous stream of air.

-

Include traps for CO₂ and other volatile organic compounds.

2. Test Substance and Concentrations:

-

Use ¹⁴C-labeled this compound to facilitate tracking of mineralization.

-

Test at two concentrations, one at ≤ 10 µg/L and another 5- to 10-fold higher.

3. Inoculum:

-

Use fresh surface water collected from a site with no known contamination.

-

Characterize the microbial population of the water sample.

4. Controls:

-

Sterile Control: To assess abiotic degradation.

-

Positive Control: Use a readily biodegradable substance (e.g., sodium benzoate) to confirm the activity of the microbial community.

5. Procedure:

-

Add the test substance to the flasks containing the surface water.

-

Sample at regular intervals over a period of up to 60 days.

-

Analyze samples for the concentration of the parent compound, formation of metabolites, and production of ¹⁴CO₂.

6. Data Analysis:

-

Calculate the percentage of degradation over time.

-

Determine the degradation rate constant (k) and the half-life (t½) using first-order kinetics.

Photodegradation

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. For PAHs, this process can be a significant environmental fate pathway, especially in surface waters and on surfaces exposed to sunlight.

Photodegradation Pathways

The photodegradation of this compound is expected to proceed through direct photolysis, where the molecule directly absorbs light energy, and indirect photolysis, involving reactions with photochemically generated reactive species such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). The process likely involves the formation of photo-oxidation products, including hydroxylated derivatives and quinones.

Quantitative Photodegradation Data

Specific experimental data on the photodegradation rate and quantum yield of this compound are not available. The photolytic half-life of naphthalene in surface water is estimated to be around 71 hours, but this can vary significantly with water depth and the presence of other substances that can quench or sensitize the reaction.

Table 2: Photodegradation Half-lives of Naphthalene

| Medium | Half-life | Conditions | Source |

| Surface Water | 71 hours | Direct photolysis | Howard et al., 1991[4] |

| Deeper Water (5m) | 550 days | Direct photolysis | Howard et al., 1991[4] |

Experimental Protocol: Phototransformation in Water (based on OECD 316)

This protocol describes a tiered approach to determine the direct photolysis of this compound in water.

Tier 1: Theoretical Screening

-

Estimate the maximum possible direct photolysis rate constant based on the UV-visible absorption spectrum of this compound and solar irradiance data.

-

If the estimated loss is significant (e.g., >20% in 30 days), proceed to Tier 2.

Tier 2: Experimental Study

-

Light Source: Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).

-

Test Solution: Prepare a solution of this compound in purified, buffered water at a concentration below its water solubility limit.

-

Procedure:

-

Irradiate the test solution at a constant temperature.

-

Include dark controls to account for any non-photolytic degradation.

-

Collect samples at various time points.

-

Analyze the concentration of this compound over time.

-

-

Data Analysis:

-

Determine the pseudo-first-order rate constant and the half-life of photolysis.

-

If significant degradation occurs, identify major transformation products using techniques like HPLC-MS.

-

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For a compound to undergo hydrolysis, it must contain a hydrolyzable functional group, such as an ester, amide, or halide.

This compound is a hydrocarbon and lacks functional groups that are susceptible to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, hydrolysis is not considered a significant degradation pathway for this compound. No experimental data on the hydrolysis of this compound were found in the reviewed literature, which supports this assessment.

Analytical Methods

Accurate and sensitive analytical methods are essential for studying the environmental fate and degradation of this compound and its metabolites.

Sample Preparation

-

Water Samples: Solid-phase extraction (SPE) using a C18 cartridge is a common method for extracting and concentrating this compound and its metabolites from water samples.

-

Soil and Sediment Samples: Soxhlet extraction or pressurized liquid extraction (PLE) with an appropriate organic solvent (e.g., hexane, dichloromethane) is typically used.

Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or fluorescence detector is a widely used technique for the quantification of this compound. Reversed-phase columns (e.g., C18) are typically employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and selectivity for the identification and quantification of this compound and its volatile metabolites. Derivatization may be necessary for polar metabolites to improve their chromatographic properties.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is particularly powerful for identifying and quantifying a wide range of metabolites, including those that are non-volatile or thermally labile.

Experimental Protocol: HPLC Analysis of this compound and its Metabolites

This protocol provides a general framework for the analysis of this compound and its hydroxylated metabolites in a biological or environmental matrix.[6]

1. Sample Pre-treatment:

-

For biological samples, enzymatic hydrolysis (using β-glucuronidase/arylsulfatase) may be necessary to cleave conjugated metabolites.

-

Protein precipitation with a cold organic solvent (e.g., acetonitrile) may be required for plasma or tissue samples.

2. Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol and then water.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove interferences.

-

Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.

3. HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water.

-

Detector: UV detector set at a wavelength appropriate for naphthalenes (e.g., 220 nm) or a fluorescence detector for higher sensitivity.

-

Quantification: Use an external standard calibration curve prepared with analytical standards of this compound and its expected metabolites.

Conclusion

The environmental fate of this compound is primarily driven by biodegradation, with photodegradation also contributing to its removal in sunlit environments. Hydrolysis is not a significant degradation pathway. The high lipophilicity of this compound suggests a potential for bioaccumulation and strong sorption to organic matter in soil and sediment. While the biodegradation pathways have been partially elucidated, a significant data gap exists regarding the quantitative rates of its degradation in various environmental compartments. Further research is needed to determine the specific half-lives of this compound to enable more accurate environmental risk assessments. The experimental protocols and analytical methods described in this guide provide a framework for conducting such studies.

References

- 1. Separation of 1-(tert-Butyl)-6-methylnaphthalene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. Assessment of bacterial biotransformation of alkylnaphthalene lubricating base oil component this compound by LC/ESI-MS(/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhanced Aerobic Biodegradation of Naphthalene in Soil: Kinetic Modelling and Half-Life Study [pubs.sciepub.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. lotusinstruments.com [lotusinstruments.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Quantum Yield Measurement of 1-Butylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule.[1] A higher quantum yield indicates a more efficient conversion of absorbed light into emitted light, a critical characteristic for applications in fluorescence imaging, sensing, and materials science. Naphthalene and its derivatives are known to be fluorescent, and understanding their quantum yield is essential for their application as molecular probes and in the development of novel materials.[1]

Core Principles of Relative Quantum Yield Measurement

The most common and accessible method for determining the fluorescence quantum yield is the relative or comparative method.[2] This technique involves comparing the fluorescence intensity of the sample of interest (in this case, 1-butylnaphthalene) to that of a well-characterized standard with a known quantum yield. The underlying principle is that if the standard and the sample have the same absorbance at the same excitation wavelength, they absorb the same number of photons.[3] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.

The equation for calculating the relative quantum yield (Φ_X) of an unknown sample is:

Φ_X = Φ_S * (I_X / I_S) * (A_S / A_X) * (n_X^2 / n_S^2)

Where:

-

Φ_S is the quantum yield of the standard.

-

I_X and I_S are the integrated fluorescence intensities of the sample and the standard, respectively.

-

A_X and A_S are the absorbances of the sample and the standard at the excitation wavelength, respectively.

-

n_X and n_S are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.

Predicted and Comparative Spectroscopic Data

While a specific quantum yield for this compound is not found in the surveyed literature, data from naphthalene and other alkyl-substituted naphthalenes can be used to estimate its properties. The addition of an alkyl group to the naphthalene ring is expected to cause a slight red-shift in the absorption and emission spectra and may have a minor effect on the quantum yield.

Table 1: Spectroscopic Properties of Naphthalene and Related Compounds

| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Reference |

| Naphthalene | Cyclohexane | 270 | 300-350 | 0.23 | [4] |

| Naphthalene | Hexane | 270 | 302, 321, 329, 336 | 0.14 | [5] |

| 2,3-Dimethylnaphthalene | Hexane | 270 | - | 0.26 | [5] |

Note: The emission of naphthalene in hexane shows distinct vibronic peaks.

Based on this data, the quantum yield of this compound is anticipated to be in the range of 0.2-0.3 in a non-polar solvent like cyclohexane or hexane. The excitation wavelength would likely be around 270-280 nm, with emission in the 320-360 nm range.

Detailed Experimental Protocol for Relative Quantum Yield Measurement

This section provides a step-by-step guide for measuring the relative quantum yield of this compound.

4.1. Materials and Instrumentation

-

This compound: High purity, spectroscopic grade.

-

Quantum Yield Standard: A suitable standard with a well-characterized quantum yield in the UV region. Given the spectral properties of naphthalene, naphthalene itself (Φ = 0.23 in cyclohexane) or quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.546) are potential candidates, although their spectral overlap with this compound needs to be confirmed.

-

Solvent: Spectroscopic grade, non-fluorescent solvent (e.g., cyclohexane, hexane, or ethanol). The same solvent should be used for both the sample and the standard if possible to eliminate the need for refractive index correction.

-

UV-Vis Spectrophotometer: For measuring absorbance.

-

Spectrofluorometer: Equipped with a corrected emission channel to account for wavelength-dependent instrument sensitivity.

-

Quartz Cuvettes: 1 cm path length, matched for both absorbance and fluorescence measurements.

4.2. Sample Preparation

-

Stock Solutions: Prepare stock solutions of both this compound and the chosen standard in the selected solvent at a concentration of approximately 10⁻³ M.

-

Serial Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbances between 0.01 and 0.1 at the chosen excitation wavelength. This low absorbance range is critical to minimize inner-filter effects.[3]

4.3. Data Acquisition

-

Absorbance Spectra:

-

Record the absorbance spectrum of the solvent to use as a blank.

-

Record the absorbance spectra of all diluted solutions of both this compound and the standard.

-

Identify an appropriate excitation wavelength where both the sample and the standard exhibit significant absorption.

-

Record the absorbance values at this excitation wavelength for all solutions.

-

-

Fluorescence Spectra:

-

Set the spectrofluorometer with the chosen excitation wavelength.

-

Record the fluorescence emission spectrum of the solvent blank.

-

Record the fluorescence emission spectra of all diluted solutions of both this compound and the standard, ensuring identical instrument settings (e.g., excitation and emission slit widths) for all measurements.

-

Subtract the solvent blank spectrum from each of the sample and standard spectra.

-

4.4. Data Analysis

-

Integrate Fluorescence Spectra: Calculate the integrated area under the corrected emission spectrum for each solution of the sample and the standard.

-

Plot Integrated Intensity vs. Absorbance: For both this compound and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

-

Determine the Gradient: The plots should yield straight lines passing through the origin. Determine the gradient (slope) of each line using linear regression.

-

Calculate the Quantum Yield: Use the gradients obtained and the known quantum yield of the standard in the following equation:

Φ_X = Φ_S * (Gradient_X / Gradient_S) * (n_X^2 / n_S^2)

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the relative quantum yield measurement process.

Caption: Experimental workflow for relative quantum yield measurement.

Signaling Pathway Analogy: Photophysical Processes

The photophysical processes involved in fluorescence can be visualized as a signaling pathway, where the absorption of a photon initiates a series of events leading to either fluorescence or non-radiative decay.

Caption: Jablonski diagram illustrating photophysical pathways.

Conclusion

This technical guide provides a robust framework for the determination of the fluorescence quantum yield of this compound. While a definitive, experimentally determined value for this specific compound is not currently available in the surveyed literature, the detailed protocol for the relative measurement method, along with comparative data from naphthalene and its alkyl derivatives, offers a solid foundation for researchers to conduct this measurement accurately. The provided workflows and diagrams serve as practical tools for experimental planning and for understanding the underlying photophysical principles. Future experimental work is necessary to establish a certified quantum yield value for this compound.

References

1-Butylnaphthalene: An In-depth Technical Safety Guide for Researchers and Drug Development Professionals

An authoritative whitepaper detailing the material safety, toxicological profile, and handling protocols for 1-Butylnaphthalene, designed for researchers, scientists, and professionals in drug development.

This technical guide provides a comprehensive overview of the material safety data for this compound. The information is compiled from various sources to ensure a thorough understanding of its properties and potential hazards. All quantitative data is presented in structured tables for clarity and ease of comparison. Detailed experimental protocols, based on internationally recognized guidelines, are provided to aid in the design and execution of safety and toxicological assessments. Furthermore, this guide includes visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding of the substance's interactions and the methodologies for its evaluation.

Section 1: Physical and Chemical Properties

This section summarizes the key physical and chemical properties of this compound. This data is essential for understanding its behavior under various experimental and storage conditions.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆ | PubChem[1] |

| Molecular Weight | 184.28 g/mol | PubChem[1] |

| Appearance | Colorless to yellow liquid/oil | |

| Boiling Point | 289 °C | |

| Melting Point | -20 °C | |

| Density | 0.973 - 0.976 g/cm³ | |

| Refractive Index | 1.578 - 1.582 | |

| Solubility | Insoluble in water |

Section 2: Safety and Hazard Information

| Hazard Category | GHS Classification (Anticipated) | Hazard Statements (Anticipated) | Precautionary Statements (Anticipated) |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

| Carcinogenicity | Suspected of causing cancer (based on naphthalene data)[2][3] | H351: Suspected of causing cancer | P201, P202, P280, P308+P313, P405, P501 |

| Aquatic Hazard (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects | P273, P391, P501 |

Section 3: Toxicological Information

Detailed toxicological data for this compound is limited. The information presented here is largely based on studies of naphthalene and other alkylnaphthalenes. These compounds are known to cause a range of toxic effects, primarily targeting the respiratory system and liver.[4]

Metabolism and Toxicity Pathway

The toxicity of naphthalene and its derivatives is closely linked to their metabolism, which primarily occurs in the liver. The following diagram illustrates the key metabolic pathway involving cytochrome P450 enzymes and the subsequent activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Caption: Metabolic activation of this compound and induction of the AhR signaling pathway.

Section 4: Experimental Protocols

The following protocols are based on OECD and EPA guidelines for chemical safety testing. These provide a framework for evaluating the toxicological properties of this compound.

Acute Oral Toxicity (Based on OECD Guideline 423)

Objective: To determine the acute oral toxicity of this compound.

Experimental Workflow:

Caption: Workflow for an acute oral toxicity study.

Methodology:

-

Test Animals: Young adult female rats are typically used.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature and humidity, and a 12-hour light/dark cycle. Food is withheld overnight before dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage. A starting dose of 300 mg/kg is often used, with subsequent doses adjusted based on the observed effects.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

Acute Dermal and Eye Irritation (Based on OECD Guidelines 404 and 405)

Objective: To assess the potential of this compound to cause skin and eye irritation.

Experimental Workflow:

References

An In-depth Technical Guide on the Synthesis and Characterization of 1-Butylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-butylnaphthalene, a substituted naphthalene derivative. The document details a robust two-step synthetic pathway, including the necessary experimental protocols. Furthermore, it offers a thorough characterization of the target molecule using modern analytical techniques. All quantitative data is presented in clear, tabular formats, and key experimental workflows are visualized using diagrams to facilitate understanding.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process commencing with the Friedel-Crafts acylation of naphthalene, followed by a Clemmensen reduction of the resulting ketone intermediate. This method is favored for its regioselectivity, primarily yielding the 1-substituted product under kinetic control.[1]

Synthesis Pathway

The overall synthetic scheme is presented below:

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Naphthalene to Synthesize 1'-Butyronaphthone

This procedure is adapted from established methods for the Friedel-Crafts acylation of aromatic compounds.[2]

Materials:

-

Naphthalene

-

Butanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube, suspend anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add butanoyl chloride (1.0 equivalent) dropwise to the cooled and stirred suspension over 20-30 minutes.

-

Dissolve naphthalene (1.0 equivalent) in a minimal amount of dry dichloromethane and add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to hydrolyze the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1'-butyronaphthone.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Step 2: Clemmensen Reduction of 1'-Butyronaphthone to Synthesize this compound

This protocol is based on the classical Clemmensen reduction procedure for aryl ketones.[3]

Materials:

-

1'-Butyronaphthone

-

Amalgamated zinc (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

Water

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Prepare amalgamated zinc by stirring zinc granules with a dilute solution of mercuric chloride, followed by washing with water.

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the amalgamated zinc, 1'-butyronaphthone, and concentrated hydrochloric acid. Toluene can be added as a co-solvent to improve solubility.

-

Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within several hours, which can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and decant the liquid from the remaining zinc.

-

Transfer the liquid to a separatory funnel and separate the organic layer. Extract the aqueous layer with toluene or diethyl ether.

-

Combine the organic layers and wash them with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following sections detail the expected analytical data.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below.[4]

| Property | Value |

| Molecular Formula | C₁₄H₁₆ |

| Molecular Weight | 184.28 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1634-09-9 |

| Appearance | Liquid |

| Boiling Point | Data not readily available |

| Density | Data not readily available |

Spectroscopic Data

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the naphthalene ring system and the aliphatic protons of the butyl chain. The integration of these signals will correspond to the number of protons in each environment.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the naphthalene ring and the butyl group are characteristic.[4]

| Assignment | ¹³C NMR Chemical Shift (ppm) |

| Aromatic Carbons | (Multiple signals expected in the range of ~120-140 ppm) |

| Aliphatic Carbons | (Multiple signals expected in the range of ~14-35 ppm) |

Note: Specific peak assignments for ¹H and ¹³C NMR require experimental data and detailed analysis.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the different types of bonds present in the molecule.[4]

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C-H (aromatic) | ~3050 |

| C-H (aliphatic) | ~2850-2960 |

| C=C (aromatic) | ~1500-1600 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 184.[4]

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 184

-

Loss of a propyl radical (-C₃H₇): m/z = 141 (often the base peak)

-

Loss of a butyl radical (-C₄H₉): m/z = 127

Characterization Workflow

The logical workflow for the characterization of the synthesized this compound is outlined below.

Conclusion

This technical guide has detailed a reliable and well-established method for the synthesis of this compound via a two-step pathway involving Friedel-Crafts acylation and Clemmensen reduction. The guide also provides a comprehensive overview of the necessary characterization techniques to confirm the identity and purity of the final product. The presented experimental protocols and expected analytical data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

The Discovery and Synthetic History of 1-Butylnaphthalene: A Technical Guide